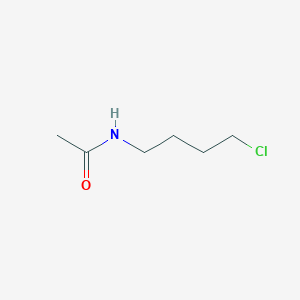

N-(4-chlorobutyl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(4-chlorobutyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12ClNO/c1-6(9)8-5-3-2-4-7/h2-5H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYKGFMGIBSMFRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCCCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodologies for the Synthesis of N 4 Chlorobutyl Acetamide and Analogues

Direct Amidation and Acylation Strategies

Direct formation of the amide bond is a fundamental approach to synthesizing N-(4-chlorobutyl)acetamide. This can be accomplished by reacting a suitable amine with a carboxylic acid derivative or by alkylating an amide.

Formation of the Amide Bond via Acetic Acid Derivatives and 4-Chlorobutylamine

The most direct route to this compound involves the acylation of 4-chlorobutylamine with an appropriate acetic acid derivative. This classic transformation is a cornerstone of organic synthesis. The reaction typically employs acetyl chloride or acetic anhydride (B1165640) as the acylating agent in the presence of a base to neutralize the hydrogen chloride byproduct.

Recent advancements in direct amidation reactions have focused on developing more environmentally benign and atom-economical catalytic methods. ucl.ac.uksciepub.com These newer protocols often utilize catalysts to facilitate the direct coupling of carboxylic acids and amines, avoiding the need for pre-activated acylating agents. ucl.ac.uksciepub.com For instance, various catalysts have been explored for the direct amidation of a range of carboxylic acids and amines, highlighting the ongoing efforts to develop more efficient and sustainable synthetic routes. mdpi.comdiva-portal.orgnih.gov

N-Alkylation of Acetamide (B32628) with 1-Bromo-4-chlorobutane or Related Halides

An alternative approach is the N-alkylation of acetamide with a bifunctional alkylating agent such as 1-bromo-4-chlorobutane. researchgate.netgoogle.com This reaction introduces the 4-chlorobutyl group onto the nitrogen atom of acetamide. The process is typically carried out in the presence of a base to deprotonate the acetamide, making it a more effective nucleophile. The choice of solvent and base can be crucial for optimizing the reaction conditions and maximizing the yield of the desired product. This method is also applicable to the synthesis of a variety of N-substituted acetamide derivatives. nih.govarkat-usa.org

Ring-Opening Transformations of Nitrogen Heterocycles

The ring-opening of nitrogen-containing heterocyclic compounds provides an elegant and powerful strategy for the synthesis of functionalized acyclic molecules, including precursors to this compound. researchgate.net

Selective Ring-Opening of N-Alkyl Pyrrolidines to 4-Chlorobutyl Carbamates as Precursors

A notable method involves the selective ring-opening of N-alkyl pyrrolidines. nih.govacs.org Specifically, N-methyl and N-ethyl pyrrolidine (B122466) derivatives can react with chloroformates to yield 4-chlorobutyl carbamates. nih.govacs.orgacs.org These carbamates are valuable intermediates that can be further transformed into this compound. This approach is particularly useful as it allows for the generation of 1,4-bifunctionalized butane (B89635) compounds from readily available cyclic amines. nih.govacs.orgacs.org The selectivity of this ring-opening reaction is highly dependent on the substituent on the nitrogen atom of the pyrrolidine ring. acs.orgacs.org

Mechanistic Aspects of Ring-Opening Reactions

The mechanism of the ring-opening of N-alkyl pyrrolidines with chloroformates has been studied and is understood to proceed through competitive reaction pathways. acs.orgacs.org The outcome, either ring-opening or N-dealkylation, is determined by the nature of the N-substituent. acs.orgacs.org For instance, N-methyl and N-ethyl substituents favor the ring-opening pathway to form 4-chlorobutyl carbamates, while an N-benzyl substituent leads to dealkylation. acs.orgacs.org Computational studies, such as those using density functional theory (DFT), have supported these experimental observations by showing the energy differences between the transition states of the two competing pathways. acs.orgacs.org

Other ring-opening strategies for pyrrolidines have also been developed, including those mediated by photoredox catalysis in the presence of a Lewis acid. rsc.orgnih.gov These methods often involve the generation of radical intermediates and can be influenced by factors such as ring strain. rsc.org

Conversion from Related Nitrogenous Compounds

The synthesis of this compound can also be achieved by the chemical transformation of other nitrogen-containing molecules. For example, a multi-step synthesis could involve the initial preparation of a related compound, such as N-(4-(4-chlorobutanoyl)phenyl)acetamide, which can then be reduced to afford the target molecule. nih.gov Another approach could involve the conversion of nitro compounds to the corresponding amides. researchgate.net The versatility of modern organic synthesis provides a wide array of options for the interconversion of functional groups to access the desired this compound structure. google.com

Strategies Involving 4-Chlorovaleronitrile and Analogous Chlorinated Nitriles to N-(4-chlorobutyl)amides

One prominent strategy for the synthesis of N-substituted amides, including analogues of this compound, involves the use of chlorinated nitriles as starting materials. A key example is the reaction of 5-chlorovaleronitrile (B1664646) with an alcohol in the presence of an acid catalyst to yield the corresponding N-substituted valeramide.

A patented method details the synthesis of 5-chloro-N-cyclohexylvaleramide, a structural analogue of this compound, from 5-chlorovaleronitrile and cyclohexanol (B46403). google.com In this process, concentrated sulfuric acid acts as both a catalyst and a solvent. The reaction is conducted at a controlled temperature, typically between 5 and 55°C. google.com The molar ratio of the reactants and the catalyst concentration are crucial parameters for optimizing the reaction yield. For instance, an excess of cyclohexanol can be employed to shift the reaction equilibrium towards the formation of the amide product.

Detailed research findings from a representative protocol are summarized in the table below:

| Reactants | Catalyst/Solvent | Molar Ratio (Nitrile:Alcohol:Acid) | Temperature Profile | Yield | Reference |

| 5-chlorovaleronitrile, Cyclohexanol | Concentrated H₂SO₄ | 1:1.17:8.5 (approx.) | Gradual heating from 0-5°C to 25-30°C over 4 hours | 85% |

This methodology highlights a viable pathway for the synthesis of N-alkylated chlorobutylamides directly from the corresponding chlorinated nitrile. The careful control of reaction parameters is essential for achieving high yields and minimizing the formation of by-products.

Reductive Acylation and Related Conversions

Reductive acylation provides an alternative route to N-(4-chlorobutyl)amides, typically proceeding through a two-step sequence involving the reduction of a nitrile followed by acylation of the resulting amine. The initial step, the reduction of the nitrile group in a chlorinated nitrile like 4-chlorobutanenitrile, can be achieved using various reducing agents.

Following the reduction to the corresponding amine (4-chloro-butan-1-amine), the subsequent acylation to form the acetamide is a standard transformation in organic synthesis. nih.govresearchgate.net This acylation is commonly carried out using acetyl chloride or acetic anhydride, often in the presence of a base or under solvent-free conditions. nih.govresearchgate.net For example, the solvent-free acetylation of an amine with acetyl chloride at room temperature has been reported to proceed efficiently. nih.govresearchgate.net

In a related conversion, 4-chlorobutanenitrile can act as an acylating agent under Lewis acid catalysis. For instance, it has been used in the acylation of anilines to form ketones, demonstrating its reactivity as a carbon electrophile. nih.gov While not a direct synthesis of an amide, this reactivity pattern underscores the potential of chlorinated nitriles in carbon-carbon and carbon-heteroatom bond-forming reactions.

A general scheme for the two-step reductive acylation is presented below:

Step 1: Reduction of Nitrile

Reactant: 4-chlorobutanenitrile

Product: 4-chlorobutan-1-amine (B1590077)

Step 2: Acylation of Amine

Reactants: 4-chlorobutan-1-amine, Acetyl chloride (or Acetic anhydride)

Product: this compound

This two-step approach offers versatility as different acylating agents can be used in the second step to generate a variety of N-acyl derivatives.

Catalytic Approaches in N-Acylamide Synthesis

Catalytic methods for the synthesis of N-acylamides are of significant interest due to their potential for increased efficiency, selectivity, and sustainability. These approaches can circumvent the need for stoichiometric reagents and often proceed under milder reaction conditions.

One notable catalytic approach is the solvent-free acylation of amines. The reaction of an amine with an acylating agent like acetyl chloride can proceed without a solvent, which is considered a green chemistry principle. nih.govresearchgate.net In such cases, the reaction can be carried out by simply stirring the neat reactants at room temperature. nih.govresearchgate.net This method has been successfully applied to the synthesis of various N-acylamides. nih.govresearchgate.net

The following table summarizes the conditions for a solvent-free acetylation reaction:

| Amine Substrate | Acylating Agent | Catalyst/Solvent | Temperature | Reaction Time | Reference |

| 2-Amino-5-chloro-phenyl(2-chloro-phenyl)methanone | Acetyl chloride | None (Solvent-free) | Room Temperature | 1 hour | nih.govresearchgate.net |

While the example above does not directly produce this compound, the principle is broadly applicable to the acylation of primary amines, including 4-chlorobutan-1-amine. The simplicity and efficiency of this catalytic approach make it an attractive option for the synthesis of N-acylamides.

Chemical Reactivity and Mechanistic Investigations of N 4 Chlorobutyl Acetamide

Nucleophilic Substitution Reactions at the Chlorobutyl Moiety

The primary site of reactivity on N-(4-chlorobutyl)acetamide is the carbon-chlorine bond. The chlorine atom is a good leaving group, making the terminal carbon of the butyl chain electrophilic and prone to attack by nucleophiles. These reactions can proceed through either intramolecular or intermolecular pathways.

Intramolecular Cyclization Pathways

One of the most significant reaction pathways for this compound and similar structures is intramolecular cyclization. In this process, a nucleophilic atom within the molecule attacks the electrophilic carbon bearing the chlorine atom, leading to the formation of a cyclic product. The most common pathway involves the amide nitrogen acting as the internal nucleophile, displacing the chloride to form a five-membered ring.

This reaction is a classic example of an intramolecular SN2 reaction. The rate and efficiency of the cyclization can be influenced by several factors, including the base used to deprotonate the amide, the solvent, and the temperature. The formation of the five-membered pyrrolidine (B122466) ring is generally favored due to favorable thermodynamics and kinetics (Baldwin's rules). The resulting product is N-acetylpyrrolidine, a common solvent and organic intermediate. researchgate.net

A plausible mechanism involves the initial deprotonation of the amide nitrogen by a base, increasing its nucleophilicity. This is followed by the intramolecular nucleophilic attack on the terminal carbon, displacing the chloride ion and forming the pyrrolidine ring. While the amide oxygen could also potentially act as a nucleophile, this would lead to a less stable five-membered cyclic imino ether derivative, making the N-cyclization pathway dominant. Studies on similar N-aryl amides have demonstrated the feasibility of such intramolecular cyclizations to form heterocyclic structures. rsc.org

| Reactant | Conditions | Major Product | Reaction Type |

| This compound | Base (e.g., NaH, K2CO3) | N-acetylpyrrolidine | Intramolecular Nucleophilic Substitution |

| N-(4-chlorobutyl)saccharine | Sodium Iodide, Acetone | N-(4-iodobutyl)saccharine, then cyclization | Halogen exchange followed by Intramolecular Substitution |

This table illustrates the typical intramolecular cyclization of this compound and a related compound.

Intermolecular Substitution Reactions

In the presence of external nucleophiles, this compound can undergo intermolecular substitution reactions. A wide variety of nucleophiles can displace the chloride ion, leading to the formation of diverse functionalized acetamides. The outcome of the reaction is a product of competition between the external nucleophile and the internal amide nitrogen. To favor intermolecular substitution, reaction conditions are often chosen to suppress the intramolecular cyclization, for example, by using a high concentration of a strong external nucleophile. masterorganicchemistry.com

Examples of nucleophiles used in such reactions include:

Amines: Primary and secondary amines can react to form the corresponding diamine derivatives. For instance, reaction with pyrrolidine would yield N-(4-(pyrrolidin-1-yl)butyl)acetamide. researchgate.net

Azide (B81097) Ion: Sodium azide is an effective nucleophile that yields N-(4-azidobutyl)acetamide. masterorganicchemistry.com The resulting azide can be further reduced to an amine.

Thiolates and Halides: Other nucleophiles like thiolates (RS⁻) or other halide ions (e.g., I⁻ via the Finkelstein reaction) can also displace the chloride. The reaction with sodium iodide is a common strategy to convert the alkyl chloride to a more reactive alkyl iodide. ucl.ac.uk

The efficiency of these reactions is governed by the strength and concentration of the nucleophile, the solvent, and the temperature. nih.govbeilstein-journals.org

| Nucleophile | Product of Intermolecular Substitution | Reference/Rationale |

| Pyrrolidine | N-(4-(pyrrolidin-1-yl)butyl)acetamide | researchgate.net |

| Sodium Azide (NaN₃) | N-(4-azidobutyl)acetamide | masterorganicchemistry.com |

| Sodium Iodide (NaI) | N-(4-iodobutyl)acetamide | ucl.ac.uk |

| Thiosulfate (S₂O₃²⁻) | Sodium S-(4-acetamidobutyl)thiosulfate | nih.gov |

This interactive table showcases potential products from the reaction of this compound with various external nucleophiles.

Reactivity of the Amide Functional Group

The amide bond in this compound is significantly more stable than the C-Cl bond and generally requires harsh conditions to react. masterorganicchemistry.com The resonance stabilization of the amide group reduces the electrophilicity of the carbonyl carbon, making it resistant to nucleophilic attack. However, under forcing acidic or basic conditions, or through specific catalytic processes, the amide group can be made to react.

Hydrolysis and Deamidation Mechanisms

Amide hydrolysis is the cleavage of the C-N bond to yield a carboxylic acid and an amine. This reaction can be catalyzed by either acid or base. libretexts.org

Acid-Catalyzed Hydrolysis: Under strong acidic conditions (e.g., boiling aqueous HCl or H₂SO₄) and elevated temperatures, the amide oxygen is protonated. masterorganicchemistry.comresearchgate.net This protonation increases the electrophilicity of the carbonyl carbon, making it susceptible to attack by a weak nucleophile like water. A tetrahedral intermediate is formed, which then collapses, eliminating an amine (in this case, 4-chlorobutylamine) to form the carboxylic acid (acetic acid). masterorganicchemistry.cometsu.edu The liberated amine is protonated under the acidic conditions to form an ammonium (B1175870) salt.

Base-Catalyzed Hydrolysis: In the presence of a strong base (e.g., boiling aqueous NaOH), the hydroxide (B78521) ion acts as a powerful nucleophile, directly attacking the carbonyl carbon. etsu.edulibretexts.org This forms a tetrahedral intermediate, which then expels the amide anion (⁻NH-(CH₂)₄-Cl). This is the rate-determining step. The strongly basic amide anion immediately deprotonates the newly formed carboxylic acid, resulting in a carboxylate salt (sodium acetate) and 4-chlorobutylamine. libretexts.org Base-catalyzed hydrolysis is generally irreversible because the final deprotonation step is highly favorable.

Deamidation is a term often used to describe amide hydrolysis, particularly in the context of peptides and proteins where an asparagine residue is converted to aspartic or isoaspartic acid. nih.govionsource.commdpi.com The mechanism often proceeds via a cyclic succinimide (B58015) intermediate formed by the attack of the neighboring peptide bond nitrogen, a process analogous to the intramolecular cyclization discussed in section 3.1.1, but involving the amide side chain. ionsource.com

Transamidation Processes

Transamidation is a reaction in which the amino group of an amide is exchanged with another amine. This process is typically challenging due to the stability of the amide bond and often requires catalysts. nih.gov Metal-free transamidation methods can be achieved by activating the amide. One strategy involves using N-activated secondary amides (e.g., N-Boc or N-Ts amides), which destabilizes the amide bond and facilitates nucleophilic attack by an incoming amine to form a tetrahedral intermediate. nih.gov Another approach uses base catalysis, such as with potassium tert-butoxide, to facilitate the exchange. nih.gov For a simple secondary amide like this compound, such a reaction would likely require harsh conditions or specific catalytic activation, for instance, through the formation of an N-nitrosamide intermediate in the presence of a nitrite (B80452) source. nih.gov

Exploration of Reaction Pathways and Transition State Analysis

Computational chemistry provides powerful tools to investigate the mechanisms, transition states, and energetics of the reactions involving this compound. escholarship.org Density Functional Theory (DFT) and ab initio methods can be used to model reaction pathways and rationalize experimental observations. nih.govresearchgate.net

For the intramolecular cyclization , computational studies can map the potential energy surface for the SN2 reaction. This allows for the calculation of the activation energy barrier for the ring-closing step and the determination of the geometry of the transition state. Such studies on similar systems confirm a late transition state for nucleophilic substitution reactions involving chloride as the leaving group. nih.gov Analysis can also compare the relative energy barriers for N-cyclization versus O-cyclization, providing a quantitative explanation for the observed product selectivity.

In amide hydrolysis , computational models can elucidate the role of the catalyst (H₃O⁺ or OH⁻) and solvent molecules in stabilizing the tetrahedral intermediate and the transition states. researchgate.net For acid-catalyzed hydrolysis, calculations can differentiate between N-protonation and O-protonation pathways, generally showing that while O-protonation is thermodynamically favored, both pathways may be mechanistically relevant depending on the specific amide and conditions. researchgate.net

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: In a ¹H NMR spectrum of N-(4-chlorobutyl)acetamide, distinct signals corresponding to each unique proton environment are expected. The protons of the butyl chain would likely appear as multiplets due to spin-spin coupling with adjacent protons. The methylene group attached to the nitrogen (a) would be shifted downfield due to the deshielding effect of the adjacent amide nitrogen. The methylene group attached to the chlorine atom (d) would also be shifted downfield. The two central methylene groups (b, c) would likely appear as complex multiplets in the alkyl region. The protons of the acetyl methyl group (e) would appear as a singlet, typically in the range of δ 1.9-2.1 ppm. A broad singlet corresponding to the N-H proton (f) would also be present, with its chemical shift being concentration and solvent dependent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would show six distinct signals, one for each carbon atom in a unique chemical environment. The carbonyl carbon (C=O) of the amide group would be the most downfield signal, typically appearing around δ 170 ppm. The carbons of the butyl chain would have characteristic shifts, with the carbon bonded to chlorine (C-d) and the carbon bonded to nitrogen (C-a) being further downfield than the other two methylene carbons (C-b, C-c). The methyl carbon of the acetyl group (C-e) would appear at the most upfield position.

Expected ¹H and ¹³C NMR Data for this compound

| Atom Position | ¹H Chemical Shift (δ, ppm) (Predicted) | ¹³C Chemical Shift (δ, ppm) (Predicted) |

|---|---|---|

| a (-CH₂-NH) | ~3.2 (triplet) | ~39 |

| b (-CH₂-) | ~1.7 (quintet) | ~28 |

| c (-CH₂-) | ~1.8 (quintet) | ~30 |

| d (-CH₂-Cl) | ~3.6 (triplet) | ~44 |

| e (CH₃-C=O) | ~2.0 (singlet) | ~23 |

| f (-NH-) | Variable (broad singlet) | - |

Note: The data in this table is predicted and based on typical chemical shift values for similar functional groups. Actual experimental values may vary.

The combination of ¹H and ¹³C NMR data is crucial for the unambiguous confirmation of the molecular structure of this compound. The number of signals, their chemical shifts, splitting patterns (multiplicity), and integration values in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, allow for a complete assignment of all protons and carbons in the molecule. Advanced NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), could be used to further confirm the connectivity between protons and carbons.

Information regarding the molecule's preferred conformation in solution could also be inferred from NMR data, particularly from the coupling constants between protons on adjacent carbons and through Nuclear Overhauser Effect (NOE) studies. These analyses can reveal details about the torsional angles along the butyl chain and around the amide bond.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical tool used to determine the molecular weight and elemental formula of a compound and to gain structural information through the analysis of its fragmentation patterns.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound (C₆H₁₂ClNO), the exact mass can be calculated. This high-precision measurement allows for the unambiguous determination of the elemental formula, distinguishing it from other compounds with the same nominal mass. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak, with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

In electron ionization mass spectrometry (EI-MS), the this compound molecule would undergo fragmentation, producing a unique pattern of fragment ions. The analysis of these fragments provides valuable structural information. Common fragmentation pathways for amides and alkyl halides would be expected. This could include alpha-cleavage adjacent to the carbonyl group or the nitrogen atom, and the loss of the chlorine atom or a chlorobutyl group. A prominent fragmentation would be the McLafferty rearrangement, if sterically possible, which involves the transfer of a gamma-hydrogen to the carbonyl oxygen followed by the cleavage of the alpha-beta carbon-carbon bond.

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (Predicted) | Possible Fragment Identity |

|---|---|

| 149/151 | [M]⁺, Molecular ion |

| 113 | [M - HCl]⁺ |

| 86 | [CH₃CONHCH₂CH₂]⁺ |

| 72 | [CH₃CONHCH₂]⁺ |

| 58 | [CH₃CONH₃]⁺ or [CH₂=NHCH₂CH₃]⁺ |

Note: This table represents potential fragmentation pathways and the resulting m/z values. Actual fragmentation will depend on the specific ionization conditions.

Vibrational Spectroscopy (FTIR)

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavelengths corresponding to the vibrational frequencies of chemical bonds.

The FTIR spectrum of this compound would exhibit characteristic absorption bands for the amide and alkyl chloride functional groups. A strong absorption band corresponding to the C=O stretching vibration of the secondary amide (Amide I band) is expected around 1640 cm⁻¹. The N-H bending vibration (Amide II band) would likely appear around 1550 cm⁻¹. A characteristic N-H stretching vibration should be visible as a sharp to moderately broad band in the region of 3300-3100 cm⁻¹. The C-H stretching vibrations of the alkyl chain and methyl group would be observed in the 2850-3000 cm⁻¹ region. The C-Cl stretching vibration would be present in the fingerprint region, typically between 800 and 600 cm⁻¹.

Expected FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) (Predicted) | Vibration Type | Functional Group |

|---|---|---|

| ~3300 | N-H Stretch | Secondary Amide |

| 2850-2960 | C-H Stretch | Alkyl (CH₂, CH₃) |

| ~1640 | C=O Stretch (Amide I) | Secondary Amide |

| ~1550 | N-H Bend (Amide II) | Secondary Amide |

Note: The data in this table is based on typical infrared absorption frequencies for the respective functional groups.

X-ray Crystallographic Analysis for Solid-State Structure Elucidation

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity, conformation, and intermolecular interactions in the solid state. For N-acylamides like this compound, single-crystal X-ray diffraction would yield detailed information on bond lengths, bond angles, and torsion angles, revealing the molecule's preferred conformation.

While specific crystallographic data for this compound is not widely published, the analysis of analogous structures, such as other N-substituted acetamides, provides a clear framework for how such an analysis would proceed. The process involves growing a suitable single crystal, mounting it on a diffractometer, and bombarding it with X-rays. The resulting diffraction pattern is then mathematically analyzed to generate an electron density map, from which the atomic positions can be determined.

For illustrative purposes, the table below presents typical crystallographic data that would be obtained from such an analysis, using data from a related compound, 2-Chloro-N-(4-hydroxyphenyl)acetamide researchgate.net. This data is essential for understanding the structural intricacies and packing motifs within the crystal lattice. researchgate.net

Table 1: Example Crystal Data and Structure Refinement Parameters for a Related N-Arylacetamide researchgate.net

| Parameter | Value |

|---|---|

| Empirical Formula | C8H8ClNO2 |

| Formula Weight | 185.60 |

| Crystal System | Monoclinic |

| Space Group | P21 |

| Unit Cell Dimensions | a = 6.5088 (6) Å b = 5.1758 (5) Å c = 12.2175 (14) Å β = 101.649 (10)° |

| Volume | 403.11 (7) ų |

| Z (Molecules per unit cell) | 2 |

| Calculated Density | 1.529 Mg m⁻³ |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Reflections Collected | 3642 |

| Final R-factor [I > 2σ(I)] | R = 0.039 |

Chromatographic Separation Techniques

Chromatography is an indispensable tool in chemical analysis, providing powerful methods for the separation, identification, and purification of compounds. For this compound, various chromatographic techniques are employed to monitor reaction progress, isolate the pure substance, and perform quantitative analysis.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple, rapid, and sensitive technique used for the qualitative analysis of mixtures. libretexts.orgnih.gov It is frequently used to monitor the progress of a chemical reaction by observing the disappearance of starting materials and the appearance of the product spot. libretexts.org It is also used to determine the appropriate solvent system for column chromatography. nih.gov

For this compound, a typical TLC analysis would involve a stationary phase of silica gel coated on a glass or aluminum plate. nih.govresearchgate.net The sample is spotted onto the plate, which is then placed in a sealed chamber containing a shallow pool of a mobile phase. iitg.ac.in The mobile phase, a mixture of organic solvents, ascends the plate via capillary action. nih.gov Separation is achieved based on the differential partitioning of the compound between the polar stationary phase and the less polar mobile phase. The Retention Factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a key parameter for identification. libretexts.org

Table 2: Typical TLC Conditions for Analysis of an N-Acylamide

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase (Eluent) | Hexane / Ethyl acetate (e.g., 1:1 v/v) |

| Sample Application | Applied as a dilute solution in a volatile solvent (e.g., Dichloromethane) |

| Development | Ascending development in a saturated chamber nih.govmerckmillipore.com |

| Visualization | Ultraviolet (UV) light at 254 nm; or staining with an appropriate agent (e.g., potassium permanganate) |

| Expected Rf Value | ~0.4 (highly dependent on exact solvent system) |

Column Chromatography for Purification

Column chromatography is the primary method for purifying chemical compounds on a preparative scale. nih.gov Following a synthesis, this compound would typically be isolated from byproducts and unreacted starting materials using this technique. The principles are similar to TLC, but on a larger scale.

A glass column is packed with a stationary phase, most commonly silica gel. The crude reaction mixture is loaded onto the top of the column, and a solvent system (eluent), often determined by prior TLC analysis, is passed through the column. Components of the mixture travel down the column at different rates depending on their affinity for the stationary and mobile phases, allowing for their separation into distinct fractions collected at the column outlet.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Analysis

For quantitative analysis and purity assessment, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the preferred methods due to their high resolution and sensitivity. researchgate.netnih.gov

Gas Chromatography (GC) is suitable for compounds that are volatile and thermally stable. This compound, with a moderate molecular weight, can be analyzed by GC. The sample is injected into a heated port, vaporized, and carried by an inert gas (the mobile phase) through a capillary column containing the stationary phase. Separation occurs based on the compound's boiling point and interactions with the stationary phase. The separated components are detected as they exit the column, often by a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). The latter (GC-MS) provides both quantitative data and structural information from the mass spectrum of the compound. nih.gov

Table 3: Illustrative Gas Chromatography (GC) Parameters for Amide Analysis

| Parameter | Condition |

|---|---|

| Column | DB-5 (30m × 0.32mm, 0.25µm film thickness) wjpps.com |

| Carrier Gas | Helium or Nitrogen |

| Injector Temperature | 250°C wjpps.com |

| Oven Program | Initial temp 60°C, ramp to 250°C at 15°C/min researchgate.net |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 260°C wjpps.com |

High-Performance Liquid Chromatography (HPLC) is a versatile technique that can be used for a wide range of compounds, including those that are non-volatile or thermally sensitive. mdpi.com It is one of the most common analytical methods for assessing the purity of pharmaceutical ingredients. researchgate.net In a typical reverse-phase HPLC setup, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, such as water and acetonitrile. This compound would be separated from impurities based on its relative polarity. Detection is commonly achieved using a UV detector, as the amide bond exhibits absorbance in the UV region.

Table 4: Representative High-Performance Liquid Chromatography (HPLC) Conditions

| Parameter | Condition |

|---|---|

| Column | Reverse-phase C18 (e.g., 250 mm × 4.6 mm, 5 µm particle size) |

| Mobile Phase | Gradient of Water (A) and Acetonitrile (B) |

| Gradient | Start at 30% B, ramp to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35°C |

| Detection | UV at 210 nm |

Emerging Analytical Techniques for N-Acylamides

The field of analytical chemistry is continually evolving, with new techniques offering improved speed, sensitivity, and resolution. For the analysis of N-acylamides, several emerging methods are noteworthy.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become a standard for trace-level quantification and identification. nih.gov This technique couples the powerful separation capabilities of HPLC with the high sensitivity and specificity of tandem mass spectrometry, allowing for the detection of compounds at very low concentrations and providing definitive structural confirmation.

High-Temperature Chip-Based HPLC (HTchipHPLC-MS) is a miniaturized approach that uses microfluidic chips to perform separations at elevated temperatures (up to 130°C). nih.gov This results in extremely fast analysis times, often under one minute, by reducing solvent viscosity and increasing mass transfer kinetics. nih.gov

HPLC with Charged Aerosol Detection (CAD) is another advanced technique. CAD is a universal detector that can quantify any nonvolatile analyte. researchgate.net The column eluent is nebulized to form an aerosol, and the analyte particles are charged and then measured by an electrometer. researchgate.net This provides a response that is largely independent of the chemical structure of the analyte, making it valuable for analyzing compounds that lack a UV chromophore and for assessing mass balance. researchgate.net

Computational Chemistry and Theoretical Studies

Quantum Mechanical (QM) Approaches

Quantum mechanical methods are fundamental to understanding the behavior of molecules at the atomic and electronic levels.

Density Functional Theory (DFT) Applications

DFT would be a powerful tool to investigate the electronic properties of N-(4-chlorobutyl)acetamide. Calculations could determine optimized geometry, molecular orbital energies (HOMO-LUMO gap), and the distribution of electron density. This would provide insights into the molecule's reactivity and stability. For example, a DFT study could predict the most likely sites for nucleophilic or electrophilic attack.

Coupled Cluster (CC) and Quadratic Configuration Interaction (QCI) Methods

For a higher level of accuracy in calculating energies and molecular properties, especially for understanding weak interactions, CC and QCI methods could be employed. These methods, while computationally more expensive than DFT, provide benchmark results for electronic structure and could be used to validate findings from other computational approaches.

Electronic Structure and Bonding Analysis

A thorough analysis of the electronic structure would involve examining the nature of the chemical bonds within this compound. Techniques such as Natural Bond Orbital (NBO) analysis could be used to understand charge distribution, hybridization, and delocalization of electrons within the molecule, particularly around the amide linkage and the carbon-chlorine bond.

Conformational Energetics and Dynamics

The flexible butyl chain of this compound allows for multiple conformations. Computational studies could map the potential energy surface to identify the most stable conformers and the energy barriers between them. Molecular dynamics simulations could further elucidate the conformational dynamics of the molecule in different environments.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is invaluable for detailing the step-by-step pathways of chemical reactions.

Transition State Identification and Energy Barriers

A key application of computational chemistry would be to model potential reactions of this compound, such as intramolecular cyclization to form N-acetylpyrrolidine. These studies would involve locating the transition state structures for such reactions and calculating the activation energy barriers, which would provide crucial information about the reaction kinetics and feasibility.

Solvation Effects and Implicit Solvent Models

The behavior of this compound in a solution is significantly influenced by its interactions with solvent molecules. Implicit solvent models are a computationally efficient method to account for these effects by representing the solvent as a continuous medium with specific dielectric properties, rather than modeling individual solvent molecules explicitly. wikipedia.orgscielo.br This approach allows for the calculation of solvation free energies and the study of how the solvent environment affects the molecule's conformational preferences and reactivity.

Two widely used implicit solvent models are the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD).

Polarizable Continuum Model (PCM): The PCM creates a cavity in the dielectric continuum that is shaped by the solute molecule. wikipedia.orguni-muenchen.de The solute's charge distribution polarizes the surrounding continuum, which in turn creates a reaction field that interacts with the solute. This self-consistent reaction field (SCRF) approach is effective in capturing the electrostatic component of solvation. acs.org For this compound, PCM can be used to study its stability in various solvents by calculating the free energy of solvation.

Solvation Model based on Density (SMD): The SMD model is a universal solvation model that is parameterized for a wide range of solvents. researchgate.netacs.org It calculates the solvation free energy as the sum of the bulk electrostatic contribution and the cavity-dispersion-solvent-structure (CDS) term, which accounts for short-range interactions between the solute and solvent molecules in the first solvation shell. researchgate.net The SMD model is known for its accuracy in predicting solvation free energies for a diverse set of molecules and solvents. scielo.brresearchgate.net

The choice of implicit solvent model and the specific parameters used can influence the accuracy of the calculations. The following table illustrates hypothetical solvation free energy data for this compound in different solvents, as might be calculated using the SMD model.

| Solvent | Dielectric Constant (ε) | Calculated Solvation Free Energy (kcal/mol) |

| Water | 78.39 | -7.5 |

| Methanol | 32.63 | -6.2 |

| Acetonitrile | 37.50 | -5.8 |

| Chloroform | 4.81 | -3.1 |

| Cyclohexane | 2.02 | -1.5 |

This table presents illustrative data for this compound and is not based on experimentally verified results.

Molecular Dynamics Simulations and Conformational Space Exploration

An MD simulation of this compound would typically involve the following steps:

System Setup: A starting conformation of the molecule is placed in a simulation box, which can be filled with an explicit solvent (like water) or treated with an implicit solvent model.

Energy Minimization: The initial geometry is optimized to remove any unfavorable steric clashes.

Equilibration: The system is gradually heated to the desired temperature and the pressure is adjusted to match experimental conditions. This allows the system to reach a stable state.

Production Run: The simulation is run for an extended period to collect data on the molecule's trajectory.

Prediction of Spectroscopic Properties and Experimental Correlation

Computational methods, particularly those based on Density Functional Theory (DFT), are highly effective in predicting the spectroscopic properties of molecules. researchgate.net These predictions can be invaluable for interpreting experimental spectra and for identifying the characteristic spectral signatures of a molecule.

Infrared (IR) Spectroscopy: DFT calculations can be used to compute the vibrational frequencies and intensities of a molecule. researchgate.net The calculated harmonic frequencies are often scaled by an empirical factor to better match experimental results. aip.org The predicted IR spectrum can help in the assignment of experimental vibrational bands to specific molecular motions, such as the C=O stretch of the amide group, the N-H bend, and the C-Cl stretch. researchgate.netacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can also be predicted using DFT calculations. researchgate.netnih.gov The accuracy of these predictions is sensitive to the chosen level of theory, basis set, and the inclusion of solvent effects. researchgate.net Comparing the predicted NMR spectra with experimental data can aid in the structural elucidation of the molecule and confirm the assignment of resonances.

The following table provides a hypothetical correlation between predicted and experimental spectroscopic data for this compound.

| Spectroscopic Data | Predicted Value | Experimental Value |

| IR Frequency (cm⁻¹) | ||

| C=O Stretch | 1665 | 1650 |

| N-H Bend | 1550 | 1540 |

| C-Cl Stretch | 720 | 730 |

| ¹H NMR Chemical Shift (ppm) | ||

| N-H | 7.8 | 7.6 |

| CH₂ (next to NH) | 3.3 | 3.2 |

| CH₂ (next to Cl) | 3.6 | 3.5 |

| ¹³C NMR Chemical Shift (ppm) | ||

| C=O | 171.5 | 170.2 |

| CH₂ (next to NH) | 39.8 | 39.5 |

| CH₂ (next to Cl) | 44.5 | 44.1 |

This table presents illustrative data for this compound and is not based on experimentally verified results.

The correlation between predicted and experimental spectra serves as a powerful validation of both the computational model and the experimental structural assignment. Discrepancies between the two can point to interesting molecular phenomena or limitations in the theoretical approach that warrant further investigation.

Synthetic Utility and Advanced Applications of this compound in Chemical Synthesis

This compound is a bifunctional organic compound that holds significant potential as a versatile intermediate in modern chemical synthesis. Its structure, featuring both a reactive primary alkyl chloride and a secondary amide, allows for a range of chemical transformations, making it a valuable building block for the construction of more complex molecular architectures. This article explores the synthetic utility of this compound, focusing on its role as a key intermediate for nitrogen-containing heterocycles and complex molecules, and delves into derivatization strategies that enhance its analytical and synthetic capabilities.

Future Perspectives and Emerging Research Avenues

Innovations in Green Chemistry for N-Acylamide Synthesis

The principles of green chemistry are increasingly central to the development of synthetic methodologies for N-acylamides, aiming to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. acs.orgresearchgate.net Key areas of innovation include the use of alternative energy sources, biocatalysis, and greener reaction media.

Recent advancements have demonstrated the efficacy of electrochemical N-acylation , which allows for the synthesis of amides under mild, aqueous conditions at room temperature. rsc.org This method offers excellent chemoselectivity and avoids the need for harsh reagents. Another promising green approach is the use of ultrasound irradiation in catalyst-free and solvent-free conditions to drive the N-acylation of amines, a method noted for its simple workup, short reaction times, and high yields. orientjchem.org

Biocatalysis represents a powerful tool for sustainable N-acylamide synthesis. Enzymes, such as lipase (B570770) and protease, can be employed for the synthesis of N-acyl amino acids, a related class of amides. researchgate.net For instance, the enzyme TamA, from the marine microorganism Pseudoalteromonas tunicata, has been shown to generate a range of acyl adenylates that can be reacted with amines to produce various fatty N-acyl amides. rsc.org These biocatalytic methods often operate under mild conditions and exhibit high selectivity, reducing the formation of byproducts. researchgate.netrsc.org

The table below summarizes key green chemistry approaches applicable to N-acylamide synthesis.

| Green Chemistry Approach | Description | Advantages | Relevant Research Area |

| Electrochemical Synthesis | Utilizes electricity to drive the N-acylation of amines with carboxylic acids. rsc.org | Mild reaction conditions (room temp), aqueous media, high chemoselectivity. rsc.org | Electrocatalysis |

| Ultrasound Irradiation | Employs ultrasonic waves to provide energy for the acylation reaction, often without solvents or catalysts. orientjchem.org | Rapid reaction times, high yields, simple workup, energy efficiency. orientjchem.org | Sonochemistry |

| Biocatalysis | Uses enzymes (e.g., lipases, acylases) to catalyze the formation of the amide bond. researchgate.netrsc.org | High selectivity, mild conditions, biodegradable catalysts, use of renewable feedstocks. researchgate.net | Enzymatic Synthesis |

| Alternative Solvents | Replaces traditional volatile organic compounds (VOCs) with greener alternatives like water, supercritical fluids, or bio-based solvents. acs.org | Reduced environmental pollution and health hazards. | Green Solvents |

High-Throughput Screening and Automated Synthesis Methodologies

Automated synthesis platforms can perform multi-step reactions, including deprotection, coupling, and purification, significantly reducing the time required for molecule construction. chemrxiv.org For example, next-generation small molecule synthesizers have demonstrated the ability to perform iterative cross-coupling reactions an order of magnitude faster than previous systems. chemrxiv.org Such automation is critical for building libraries of compounds like N-(4-chlorobutyl)acetamide derivatives for screening purposes.

High-throughput screening (HTS) allows for the rapid evaluation of these compound libraries against biological or material targets. mdpi.com Innovations like the Fiber-optic Array Scanning Technology (FAST) platform can screen bead-based libraries of synthetic molecules at rates of up to 5 million compounds per minute, a significant leap from traditional methods. nih.govchemrxiv.orgchemrxiv.org This capability to synthesize and screen massive libraries "on-the-fly" accelerates the discovery of molecules with desired properties. nih.gov

| Methodology | Description | Key Benefit | Application in N-Acylamide Research |

| High-Throughput Experimentation (HTE) | Miniaturized, parallel experimentation to rapidly explore a wide range of reaction parameters. acdlabs.com | Efficient optimization of reaction conditions (catalysts, solvents, temperature). | Optimizing the synthesis of this compound. |

| Automated Synthesis | Robotic platforms that perform chemical reactions, workups, and purifications with minimal human intervention. chemrxiv.orgnih.gov | Increased speed, reproducibility, and throughput for molecule creation. chemrxiv.org | Generating libraries of this compound derivatives for screening. |

| High-Throughput Screening (HTS) | Rapid, automated testing of large numbers of compounds for a specific biological or chemical activity. mdpi.com | Accelerated discovery of "hit" compounds from large libraries. nih.gov | Identifying novel applications for this compound and its analogs. |

Integration of Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization

Artificial Intelligence (AI) and Machine Learning (ML) are emerging as transformative tools in chemical synthesis, capable of predicting reaction outcomes, optimizing reaction conditions, and even proposing novel synthetic routes. ijsea.comrjptonline.org For the synthesis of this compound, these computational approaches can significantly reduce the amount of empirical experimentation required.

| AI/ML Application | Function | Impact on Synthesis of this compound |

| Reaction Yield Prediction | ML algorithms forecast the expected yield of a reaction based on reactants, reagents, and conditions. rjptonline.org | Reduces the need for extensive experimental optimization, saving time and resources. |

| Reaction Outcome Prediction | AI models predict the structure of the major product(s) for a given set of starting materials. mit.edu | Guides the selection of viable reaction pathways and helps avoid undesirable side reactions. |

| Retrosynthesis Planning | AI tools suggest potential synthetic routes to a target molecule by working backward from the product. ijsea.com | Accelerates the design of efficient and novel synthetic strategies. |

| Experiment Design | AI algorithms can suggest the most informative experiments to run to optimize a reaction with the fewest attempts. acs.org | Maximizes learning from each experiment, leading to faster process development. |

Advanced Mechanistic Studies and Computational Refinements

A deeper understanding of reaction mechanisms at the molecular level is crucial for the rational design of more efficient and selective synthetic methods. Advanced computational chemistry techniques, such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations, are providing unprecedented insights into the intricate details of chemical transformations. mdpi.com

Computational studies can elucidate the electronic structure of reactants, transition states, and intermediates, helping to explain the observed reactivity and selectivity in N-acylamide synthesis. For example, DFT calculations can be used to predict reaction barriers, providing a quantitative measure of the kinetic feasibility of a proposed reaction step. ijsea.commdpi.com This is particularly valuable in catalyst design, where subtle changes in ligand structure can have a profound impact on catalytic activity.

Molecular dynamics simulations allow researchers to study the dynamic behavior of molecules over time, which is essential for understanding processes in solution, such as solvent effects and the self-assembly of reagents. mdpi.com For polymers derived from acrylamide (B121943) monomers, MD simulations have been used to investigate their conformation and interaction with other molecules in solution. nih.gov A similar approach could be used to study the behavior of this compound in different reaction environments to optimize conditions.

Exploration of Novel Synthetic Transformations of this compound

The presence of two distinct reactive sites in this compound—the amide group and the terminal alkyl chloride—makes it a versatile building block for the synthesis of more complex molecules. Future research will likely focus on exploring novel transformations that selectively target one of these functional groups or engage both in unique cyclization or polymerization reactions.

The alkyl chloride moiety is a key handle for nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups (e.g., azides, amines, thiols, cyanides). This opens avenues for the synthesis of diverse derivatives for applications in medicinal chemistry and materials science.

Furthermore, the amide functionality itself can be a site for further chemical modification. While amides are generally stable, modern synthetic methods have enabled their participation in a variety of transformations, including reductions, rearrangements, and cross-coupling reactions. The development of new catalytic systems that can selectively activate the C-N or C=O bond of the amide in this compound could lead to entirely new synthetic disconnections and the creation of novel molecular architectures. Research into the synthesis of related acrylamide derivatives for potential chemotherapeutic applications highlights the ongoing interest in leveraging amide-containing structures for functional molecule discovery. nih.gov

Q & A

Basic Research Questions

Q. What are the standard laboratory synthesis protocols for N-(4-chlorobutyl)acetamide?

- Methodological Answer : this compound is typically synthesized via nucleophilic substitution. A primary approach involves reacting 4-chloro-1-butylamine with acetyl chloride in a base (e.g., triethylamine) under anhydrous conditions. The reaction is carried out in dichloromethane (DCM) at 0–5°C to minimize side reactions. Post-reaction, the product is purified via recrystallization using ethanol/water mixtures or column chromatography. Yield optimization may require controlled dropwise addition of acetyl chloride and inert atmosphere conditions .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H and 13C NMR : Confirm the presence of the acetamide group (δ ~2.0 ppm for CH3 and δ ~168–170 ppm for carbonyl carbon) and the 4-chlorobutyl chain (δ ~3.5 ppm for CH2Cl).

- IR Spectroscopy : Identify amide C=O stretches (~1650–1680 cm⁻¹) and N–H bending (~1550 cm⁻¹).

- Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H]+ at m/z 164.07 for C6H12ClNO).

- X-ray Crystallography : Resolve crystal packing and confirm bond angles/lengths in solid-state structures .

Q. How are common impurities identified during synthesis?

- Methodological Answer : Residual reactants (e.g., unreacted 4-chloro-1-butylamine) or byproducts (e.g., diacetylated derivatives) are detected using HPLC with a C18 column (mobile phase: acetonitrile/water) or TLC (silica gel, ethyl acetate/hexane eluent). Quantification via GC-MS or comparison with authentic standards ensures purity validation .

Advanced Research Questions

Q. How can contradictions in spectral data during structural elucidation be resolved?

- Methodological Answer : Contradictions (e.g., unexpected NMR splitting or IR shifts) may arise from tautomerism, solvent effects, or polymorphism. Cross-validate using:

- Variable Temperature (VT) NMR : To detect dynamic equilibria (e.g., rotamers).

- X-ray Diffraction : Resolve ambiguities in bond connectivity and stereochemistry.

- Computational Chemistry : Compare experimental IR/NMR with DFT-calculated spectra (e.g., Gaussian 16 at B3LYP/6-311++G** level). For example, used X-ray to confirm intramolecular hydrogen bonding, resolving spectral inconsistencies .

Q. What strategies optimize reaction yield in amidation reactions for derivatives like this compound?

- Methodological Answer :

- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate acetylation.

- Solvent Optimization : Polar aprotic solvents (e.g., THF) enhance nucleophilicity of the amine.

- Temperature Control : Slow addition of acetyl chloride at 0°C reduces exothermic side reactions.

- Workup : Liquid-liquid extraction (e.g., DCM/water) removes acidic byproducts. Yield improvements (>85%) are achievable via iterative DoE (Design of Experiments) .

Q. What role do intermolecular interactions play in the crystal packing of this compound?

- Methodological Answer : X-ray studies reveal that N–H···O hydrogen bonds between amide groups and C–H···O interactions stabilize the crystal lattice. For example, in , centrosymmetric head-to-tail interactions (C–H···O) form chains along the [101] direction. Such analyses guide polymorph screening and co-crystal design for improved solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.